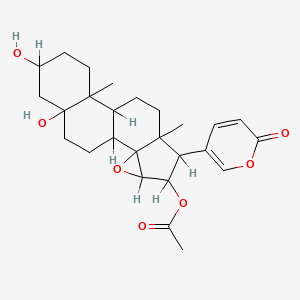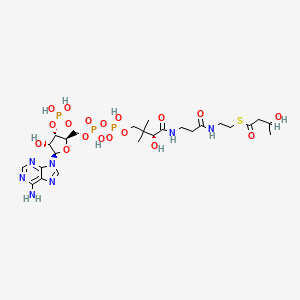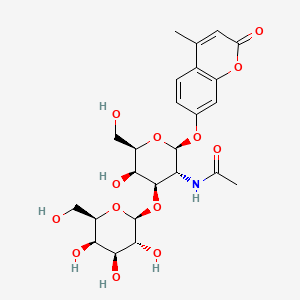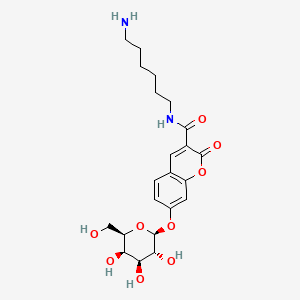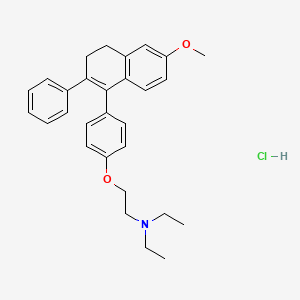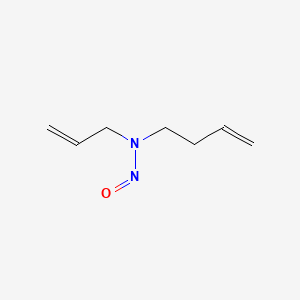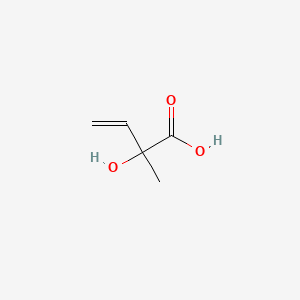
2-Hydroxy-2-methylbut-3-enoic acid
描述
2-Hydroxy-2-methylbut-3-enoic acid is an α,β-unsaturated monocarboxylic acid. It is structurally characterized by a hydroxy group attached to the second carbon of a butenoic acid chain, with a methyl group on the third carbon. This compound is known for its role as a Bronsted acid, capable of donating a proton to a Bronsted base .
生化分析
Biochemical Properties
2-Hydroxy-2-methylbut-3-enoic acid is involved in various biochemical reactions, primarily due to its α,β-unsaturated structure, which makes it reactive in enzymatic processes. This compound interacts with several enzymes, including dehydrogenases and hydratases, which facilitate its conversion into other metabolites. For instance, it can be converted into 3-methyl-2-oxobutanoic acid through the action of specific dehydrogenases . Additionally, this compound can act as a substrate for hydratases, leading to the formation of different hydroxy acids .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to modulate the activity of certain transcription factors, thereby affecting gene expression . It also plays a role in cellular metabolism by participating in the synthesis and degradation of other metabolites. The presence of this compound in cells can lead to changes in metabolic flux, impacting the overall metabolic state of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating their activity. For example, it can act as an inhibitor of certain dehydrogenases, preventing the conversion of substrates into products . Additionally, this compound can interact with transcription factors, leading to changes in gene expression . These interactions are crucial for the compound’s role in regulating cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its activity . Long-term studies have shown that the presence of this compound can have lasting effects on cellular function, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance certain metabolic processes, leading to improved cellular function . At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic pathways . These threshold effects are important for understanding the safe and effective use of this compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the synthesis and degradation of other metabolites. It interacts with enzymes such as dehydrogenases and hydratases, which facilitate its conversion into different compounds . This compound also affects metabolic flux, leading to changes in the levels of various metabolites within the cell . Understanding these pathways is crucial for elucidating the role of this compound in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in different cellular compartments . The transport and distribution of this compound are essential for its biological activity and effects on cellular function.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications . These factors direct this compound to specific compartments, where it can exert its effects on cellular processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-methylbut-3-enoic acid typically involves the hydroxylation of 3-methylbut-2-enoic acid. This can be achieved through various methods, including:
Hydroxylation using Hydroxylating Agents: This involves the use of agents such as hydrogen peroxide or osmium tetroxide under controlled conditions to introduce the hydroxy group at the desired position.
Industrial Production Methods: Industrially, the compound can be synthesized through catalytic processes that ensure high yield and purity.
化学反应分析
Types of Reactions: 2-Hydroxy-2-methylbut-3-enoic acid undergoes several types of chemical reactions, including:
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, alkanes.
Substitution Products: Halogenated compounds, esters.
科学研究应用
2-Hydroxy-2-methylbut-3-enoic acid has diverse applications in scientific research:
作用机制
The mechanism by which 2-Hydroxy-2-methylbut-3-enoic acid exerts its effects involves its ability to act as a Bronsted acid, donating protons to various acceptors. This proton donation can influence various biochemical pathways and molecular targets, leading to its observed biological activities .
相似化合物的比较
3-Methylbut-2-enoic acid: This compound is structurally similar but lacks the hydroxy group at the second carbon.
2-Hydroxy-3-methylbut-2-enoic acid: Another similar compound with a hydroxy group at a different position.
Uniqueness: 2-Hydroxy-2-methylbut-3-enoic acid is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological properties compared to its analogs .
属性
IUPAC Name |
2-hydroxy-2-methylbut-3-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-3-5(2,8)4(6)7/h3,8H,1H2,2H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQCPXKZTFJHQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00894784 | |
| Record name | Vinyllactic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00894784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31572-04-0 | |
| Record name | 2-Hydroxy-2-methyl-3-butenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031572040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vinyllactic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00894784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-2-methylbut-3-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



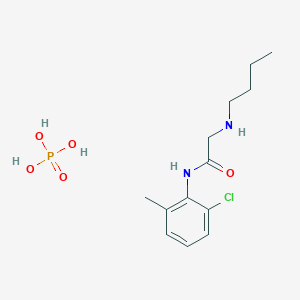
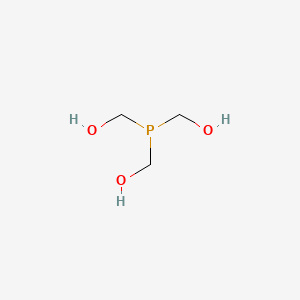

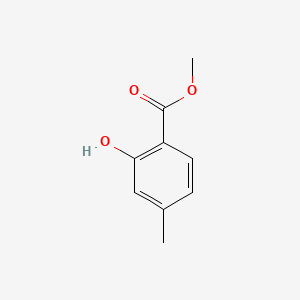
![1-{5-O-[Hydroxy(methyl)phosphoryl]pentofuranosyl}-4-imino-1,4-dihydropyrimidin-2-ol](/img/structure/B1196126.png)
